molecular formula C10H13N3O2 B13253816 Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate

Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate

Cat. No.: B13253816
M. Wt: 207.23 g/mol
InChI Key: IMUXFUQEAOVOTK-SNAWJCMRSA-N
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Description

METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE is a chemical compound with the molecular formula C10H13N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a dimethylamino group and a carboxylate ester.

Preparation Methods

The synthesis of METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the pyrazine ring, leading to the formation of various substituted pyrazine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of various industrial chemicals and materials, including dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE can be compared with other similar compounds, such as methyl pyrazine-2-carboxylate and methyl 5-(2-(dimethylamino)ethoxy)pyrazine-2-carboxylate . These compounds share similar structural features but differ in their functional groups and substituents. The uniqueness of METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Similar Compounds

  • Methyl pyrazine-2-carboxylate
  • Methyl 5-(2-(dimethylamino)ethoxy)pyrazine-2-carboxylate

These compounds are used in similar applications but may exhibit different reactivity and biological activities due to their structural differences.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 5-[(E)-2-(dimethylamino)ethenyl]pyrazine-2-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-13(2)5-4-8-6-12-9(7-11-8)10(14)15-3/h4-7H,1-3H3/b5-4+

InChI Key

IMUXFUQEAOVOTK-SNAWJCMRSA-N

Isomeric SMILES

CN(C)/C=C/C1=CN=C(C=N1)C(=O)OC

Canonical SMILES

CN(C)C=CC1=CN=C(C=N1)C(=O)OC

Origin of Product

United States

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